3-氨基-2-羟基丙酸甲酯盐酸盐

描述

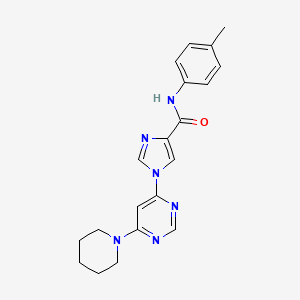

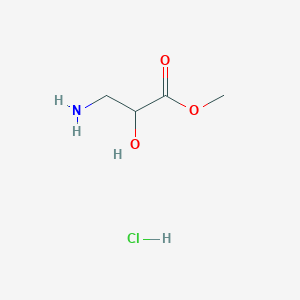

“Methyl 3-amino-2-hydroxypropanoate hydrochloride” is a chemical compound with the CAS Number: 186393-00-0 . It has a molecular weight of 155.58 . It is a solid substance .

Synthesis Analysis

The synthesis of “Methyl 3-amino-2-hydroxypropanoate hydrochloride” involves several steps. One method involves heating D,L-isoserine with methanol and 4N HCl in dioxane at 80°C for 3 hours . The reaction mixture is then cooled and evaporated to afford the desired methyl ester hydrochloride salt .Molecular Structure Analysis

The linear formula of “Methyl 3-amino-2-hydroxypropanoate hydrochloride” is C4H10ClNO3 .Chemical Reactions Analysis

“Methyl 3-amino-2-hydroxypropanoate hydrochloride” can participate in various chemical reactions, leveraging its amino and hydroxy functionalities. These include transformations into different amino acid derivatives and the formation of complex molecular structures.Physical And Chemical Properties Analysis

“Methyl 3-amino-2-hydroxypropanoate hydrochloride” is a solid substance . It has a molecular weight of 155.58 . More specific physical and chemical properties such as boiling point, melting point, flash point, and density are not provided in the search results.科学研究应用

合成与化学性质

3-氨基-2-羟基丙酸甲酯盐酸盐在有机合成和药物化学领域有广泛的应用。它被用于合成氨基酸酯异氰酸酯,这是生产各种药物和精细化学品中的中间体。例如,Tsai 等人(2003 年)描述了氨基酸酯异氰酸酯的合成,强调了它们在合成取代的一元酸酯中的重要性,以及酰化和脱卤化过程在合成中的作用 (Tsai 等人,2003 年)。

生物学和药理学研究

在药理学研究中,3-氨基-2-羟基丙酸甲酯盐酸盐的衍生物已被合成并评估其生物活性。例如,Sondhi 等人(2008 年)从该化合物的衍生物中合成了缩合嘧啶,并评估了它们的抗炎和镇痛活性。这项研究表明,某些衍生物表现出显着的生物活性,表明它们在药物开发中的潜力 (Sondhi 等人,2008 年)。

抗菌活性

Pinheiro 等人(2007 年)报道了从 3-氨基-2-羟基丙酸甲酯盐酸盐合成 L-丝氨酰酯和吡嗪酸氨基衍生物,以及它们对结核分枝杆菌的体外活性。这项研究表明该化合物与开发针对细菌感染的治疗方法有关 (Pinheiro 等人,2007 年)。

材料科学和催化

该化合物在材料科学和催化中也有应用。Yu-zhou 和 Zhen-kang(2008 年)描述了它在合成 3-羟基丙酸甲酯(生产各种工业化学品的中间体)中的用途,重点介绍了优化合成条件以提高产率 (Yu-zhou 和 Zhen-kang,2008 年)。

安全和危害

“Methyl 3-amino-2-hydroxypropanoate hydrochloride” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

作用机制

Target of Action

It’s possible that it interacts with various proteins or enzymes in the body, but without specific studies, it’s hard to determine the exact targets .

Mode of Action

As a small molecule, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific studies on Methyl 3-amino-2-hydroxypropanoate hydrochloride, it’s difficult to determine the exact biochemical pathways it affects. Given its structure, it might be involved in amino acid metabolism or other related biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-amino-2-hydroxypropanoate hydrochloride are not well-studied. As a small molecule, it’s likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors including its chemical structure and the body’s enzymatic machinery .

Result of Action

Its effects would likely depend on its specific targets and the biochemical pathways it affects .

Action Environment

The action, efficacy, and stability of Methyl 3-amino-2-hydroxypropanoate hydrochloride could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details would require further studies .

属性

IUPAC Name |

methyl 3-amino-2-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(6)2-5;/h3,6H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMGYHFYSWICSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186393-00-0 | |

| Record name | methyl 3-amino-2-hydroxypropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2608503.png)

![N-(4-{[4-(3-cyano-4,6-dimethyl-2-pyridinyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2608505.png)

methanone](/img/structure/B2608506.png)

![N-(2,5-difluorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2608511.png)

![N-(4-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2608512.png)